molecular formula C19H28N2O4S B7034388 N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide

Cat. No.: B7034388
M. Wt: 380.5 g/mol
InChI Key: GWQABLYQJPUZBN-UHFFFAOYSA-N
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Description

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic thiaspiro structure, which is a sulfur-containing heterocycle, and a dimethylaminoethoxy substituent on a methylphenyl ring. These structural elements contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-14-12-15(25-9-8-21(2)3)4-5-17(14)20-18(22)16-13-19(16)6-10-26(23,24)11-7-19/h4-5,12,16H,6-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQABLYQJPUZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)NC(=O)C2CC23CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic thiaspiro structure can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide precursor under basic conditions.

    Introduction of the Dimethylaminoethoxy Group: This step involves the nucleophilic substitution of a halogenated methylphenyl derivative with dimethylaminoethanol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step is the coupling of the spirocyclic core with the substituted methylphenyl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiaspiro ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the carboxamide can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkoxides, thiolates, and amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits enzymes such as microtubule affinity regulating kinase 4 (MARK4), which is involved in cell division and proliferation. By binding to the active site of MARK4, the compound disrupts its activity, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide
  • N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate
  • N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-thioamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity to certain molecular targets, making it a more potent candidate for therapeutic applications.

This detailed overview provides a comprehensive understanding of N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-6,6-dioxo-6lambda6-thiaspiro[25]octane-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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